

ST4206: A Technical Guide to its Chemical Structure and Pharmacological Properties

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Compound of Interest

Compound Name: ST4206

Cat. No.: B611020

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Abstract

ST4206 is a potent and orally active antagonist of the adenosine A2A receptor, demonstrating significant potential in preclinical models of Parkinson's disease. As a metabolite of the parent compound ST1535, its pharmacological profile and mechanism of action are of considerable interest to the scientific community. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **ST4206**. Detailed experimental protocols for key in-vitro and in-vivo assays are provided, alongside visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic candidate.

Chemical Structure and Physicochemical Properties

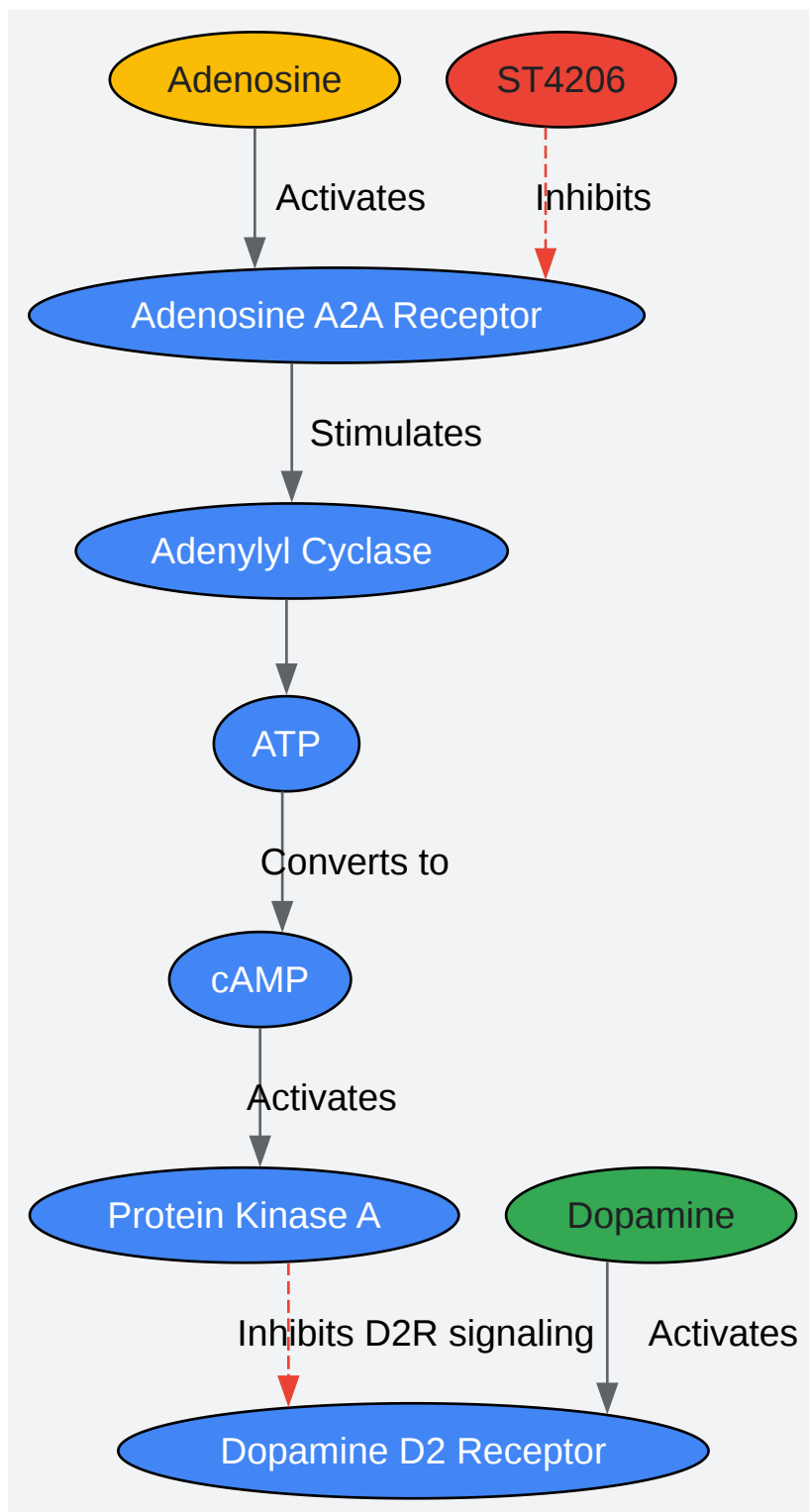
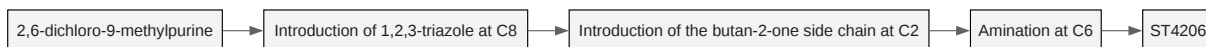
ST4206, with the IUPAC name 4-[6-amino-9-methyl-8-(1,2,3-triazol-2-yl)-9H-purin-2-yl]butan-2-one, is a purine derivative. Its chemical structure is characterized by a purine core substituted with a butan-2-one group at the 2-position, an amino group at the 6-position, a methyl group at the 9-position, and a 1,2,3-triazol-2-yl group at the 8-position.

Table 1: Chemical and Physical Properties of **ST4206**

Property	Value	Reference
IUPAC Name	4-[6-amino-9-methyl-8-(1,2,3-triazol-2-yl)-9H-purin-2-yl]butan-2-one	
Molecular Formula	C ₁₂ H ₁₄ N ₈ O	
Molecular Weight	286.29 g/mol	
CAS Number	1246018-36-9	
Topological Polar Surface Area	117 Å ²	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	7	
Rotatable Bond Count	4	
SMILES	<chem>CC(=O)CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N</chem>	
InChI	InChI=1S/C ₁₂ H ₁₄ N ₈ O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-6H,3-4H2,1-2H3,(H2,13,16,17)	
InChIKey	PLXYHOBIIHWLDSZ-UHFFFAOYSA-N	

Synthesis

ST4206 is a metabolite of the adenosine A2A receptor antagonist, **ST1535**. The synthesis of **ST4206** is achieved through the oxidation of the corresponding alcohol precursor, which is a metabolite of **ST1535**. A general synthetic strategy involves the functionalization of a purine scaffold. While a specific, detailed synthesis protocol for **ST4206** from basic starting materials is not readily available in the public domain, a likely synthetic route, based on the synthesis of its parent compound **ST1535** and its metabolites, would involve the following key steps:





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